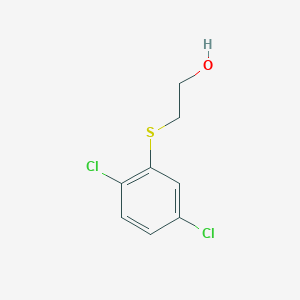2,5-Dichlorophenylthioethanol
CAS No.: 34650-12-9
Cat. No.: VC4291674
Molecular Formula: C8H8Cl2OS
Molecular Weight: 223.11
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34650-12-9 |
|---|---|
| Molecular Formula | C8H8Cl2OS |
| Molecular Weight | 223.11 |
| IUPAC Name | 2-(2,5-dichlorophenyl)sulfanylethanol |
| Standard InChI | InChI=1S/C8H8Cl2OS/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 |
| Standard InChI Key | BFQQDPZAFPEINL-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)SCCO)Cl |
Introduction
2,5-Dichlorophenylthioethanol is an organic compound with the molecular formula C8H8Cl2OS. It is a derivative of phenol, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions, and a thioethanol group is attached to the phenyl ring. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique chemical and biological properties.
Synthesis
The synthesis of 2,5-Dichlorophenylthioethanol typically involves a nucleophilic substitution reaction between 2,5-dichlorophenol and thioethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. For industrial-scale production, more efficient catalysts and optimized reaction conditions are used to increase yield and reduce costs.
Chemical Reactions
2,5-Dichlorophenylthioethanol undergoes various chemical reactions:
-
Oxidation: The thioethanol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
-
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
-
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles like sodium methoxide or sodium ethoxide.
Applications
2,5-Dichlorophenylthioethanol has several applications:
-
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
-
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
-
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
-
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenylthioethanol involves its interaction with specific molecular targets. The thioethanol group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The chlorine atoms on the phenyl ring can also participate in halogen bonding, affecting the compound’s binding affinity to various biological targets.
Similar Compounds
2,5-Dichlorophenylthioethanol is distinct from other similar compounds due to the specific positioning of the chlorine atoms and the presence of the thioethanol group. Similar compounds include:
-
2,3-Dichlorophenylthioethanol: Similar structure but with chlorine atoms at the 2 and 3 positions.
-
2,5-Dichlorothiophenol: Lacks the ethanol group, only has the thiophenol structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume